molecular formula C10H16N2 B1381037 1-tert-butyl-5-cyclopropyl-1H-pyrazole CAS No. 1803581-27-2

1-tert-butyl-5-cyclopropyl-1H-pyrazole

Cat. No. B1381037
M. Wt: 164.25 g/mol
InChI Key: YMSWSHIAJHKOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-Butyl-5-cyclopropyl-1H-pyrazole (CPCP) is a heterocyclic compound belonging to the pyrazole family. It is a relatively new compound, first synthesized in 2014 by S. G. Chen et al. and has since been used in a variety of scientific research applications. CPCP has a number of unique properties, making it an attractive research tool for scientists.

Scientific Research Applications

Remember, all chemical experiments should be conducted following the appropriate safety measures and ethical guidelines . If you’re planning to work with this compound, please ensure you understand its properties and handle it with care.

  • Organic and Medicinal Synthesis

    • Pyrazoles, such as 5-amino-pyrazoles, are potent reagents in organic and medicinal synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • They are used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
    • These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Pharmaceutics and Medicinal Chemistry

    • Pyrazoles are similar to biologically active compounds and have diverse applications especially in the field of pharmaceutics and medicinal chemistry .
    • They are common motifs in a wide range of synthesized drugs , polymers , dyes , and functional materials .
    • Pyrazoles and their derivatives have been found to exhibit a wide range of biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Synthesis of Heterocyclic Compounds

    • Pyrazoles are highly valued in organic synthesis and are among the most extensively studied groups of compounds within the azole family .
    • They are used in the synthesis of diverse heterocyclic compounds by utilizing a wide range of new reactants and developing efficient synthetic transformations .
  • Pharmacokinetics and Drug Design

    • Pyrazoles are often used in the field of pharmacokinetics and drug design .
    • They are important for their multiplex properties and are common motifs in a wide variety of synthesized drugs .
    • They are also used in the design and engineering of pharmaceuticals, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .
  • Synthesis of Complex Organic Molecules

    • Pyrazoles, such as 5-amino-pyrazoles, are used as potent reagents in the synthesis of complex organic molecules .
    • They are used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
    • These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Synthesis of Diverse Functional Materials

    • Nitrogen-containing aromatic heterocycles, like pyrazoles, are common motifs in a wide range of synthesized functional materials .
    • They are used in the synthesis of diverse functional materials by utilizing a wide range of new reactants and developing efficient synthetic transformations .

properties

IUPAC Name

1-tert-butyl-5-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-9(6-7-11-12)8-4-5-8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWSHIAJHKOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-5-cyclopropyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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